molecular formula C13H23ClN6O5 B6595832 Valacyclovir hydrochloride monohydrate CAS No. 521915-75-3

Valacyclovir hydrochloride monohydrate

Cat. No.: B6595832
CAS No.: 521915-75-3
M. Wt: 378.81 g/mol
InChI Key: KNOVZDRKHSHEQN-JZGIKJSDSA-N
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Description

Valacyclovir hydrochloride monohydrate is an antiviral medication used to treat infections caused by herpes viruses, including herpes simplex virus types 1 and 2, varicella-zoster virus, and cytomegalovirus. It is the L-valine ester of acyclovir, which enhances the bioavailability of acyclovir when administered orally . This compound is commonly marketed under the brand name Valtrex and has been used in clinical practice for over two decades .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valacyclovir hydrochloride monohydrate is synthesized through the esterification of acyclovir with L-valine. The process involves the protection of the amino group of L-valine, followed by coupling with acyclovir. The final product is obtained by deprotection and crystallization .

Industrial Production Methods: The industrial production of this compound typically involves the following steps:

    Protection of L-valine: The amino group of L-valine is protected using a suitable protecting group.

    Coupling Reaction: The protected L-valine is coupled with acyclovir in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Deprotection: The protecting group is removed to yield valacyclovir.

    Crystallization: The product is crystallized from a suitable solvent to obtain this compound.

Mechanism of Action

Valacyclovir hydrochloride monohydrate is a prodrug that is rapidly converted to acyclovir in the body. Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate inhibits viral DNA polymerase, incorporates into viral DNA, and terminates the growing DNA chain, thereby inhibiting viral replication .

Comparison with Similar Compounds

    Acyclovir: The parent compound of valacyclovir, used in the treatment of herpes virus infections.

    Famciclovir: Another antiviral drug used to treat herpes virus infections.

Uniqueness of Valacyclovir: Valacyclovir hydrochloride monohydrate is unique due to its enhanced bioavailability and convenient dosing regimen compared to acyclovir. The esterification with L-valine allows for better absorption and higher plasma concentrations of acyclovir, making it more effective in clinical use .

Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4.ClH.H2O/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H;1H2/t8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOVZDRKHSHEQN-JZGIKJSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

502421-45-6, 502421-43-4
Details Compound: L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, hydrochloride, hydrate (2:2:3)
Record name L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, hydrochloride, hydrate (1:1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502421-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, hydrochloride, hydrate (2:2:3)
Record name L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, hydrochloride, hydrate (2:2:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502421-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

378.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521915-75-3, 1218948-84-5
Record name Valacyclovir hydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521915-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valacyclovir hydrochloride hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218948-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valacyclovir hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0521915753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-valinate hydrochloride monohydrate [1:1:1]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALACYCLOVIR HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF64RVR4E3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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